

Lexithromycin: An In-depth Technical Guide on its Crystal Structure and Molecular Weight

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Compound of Interest

Compound Name: **Lexithromycin**

Cat. No.: **B10785430**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the macrolide antibiotic, **Lexithromycin**, with a focus on its molecular weight and crystal structure. While specific crystallographic data for **Lexithromycin** is not publicly available, this document leverages data from the closely related and structurally similar macrolide, Roxithromycin, to provide a representative understanding of the analytical techniques and structural characteristics pertinent to this class of compounds.

Physicochemical Properties of Lexithromycin

Lexithromycin is a semi-synthetic antibiotic derived from erythromycin. Its chemical structure has been elucidated, and its molecular weight has been determined through standard analytical techniques.

Property	Value
Chemical Formula	C38H70N2O13
Molecular Weight	762.97 g/mol [1] [2]
Synonyms	Erythromycin A methoxime, Erythromycin 9-(O-methyloxime), Wy-48314 [3]

Crystal Structure Analysis: A Macrolide Perspective

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline form is crucial for understanding its physical properties and biological activity. X-ray crystallography is the definitive method for this purpose. Although a specific crystal structure for **Lexithromycin** is not available in public databases, the analysis of Roxithromycin provides a valuable and analogous case study.

Representative Crystallographic Data of a Related Macrolide (Roxithromycin)

The following table summarizes the crystallographic data for Roxithromycin, offering insights into the likely structural parameters for **Lexithromycin**.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
Unit Cell Dimensions	$a = 11.69711 \text{ \AA}$, $b = 16.86219 \text{ \AA}$, $c = 16.86219 \text{ \AA}$
Cell Volume	4762.400 \AA^3

Experimental Protocols

The characterization of **Lexithromycin**'s molecular weight and crystal structure relies on established and precise experimental methodologies.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular mass of **Lexithromycin**.

Methodology:

- Sample Preparation: A purified sample of **Lexithromycin** is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration.
- Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for macrolides that minimizes fragmentation and preserves the molecular ion.
- Mass Analysis: The ionized sample is introduced into a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap). The instrument separates ions based on their mass-to-charge ratio (m/z).
- Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion ($[M+H]^+$ or $[M+Na]^+$), from which the precise molecular weight is calculated.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Objective: To elucidate the three-dimensional atomic arrangement of **Lexithromycin** in a crystalline state.

Methodology:

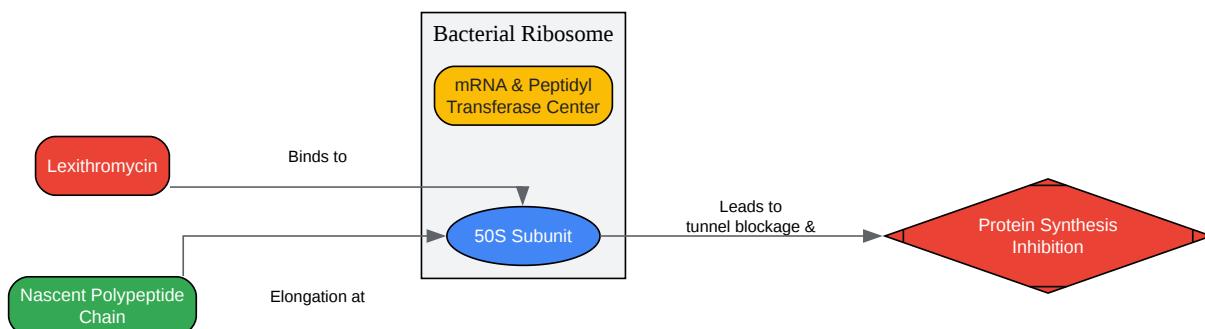
- Crystallization: High-purity **Lexithromycin** is dissolved in an appropriate solvent or solvent system. Single crystals are grown using methods such as slow evaporation, vapor diffusion, or controlled cooling of a saturated solution.
- Crystal Mounting: A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed within an X-ray diffractometer and cooled to a cryogenic temperature (typically 100 K) to reduce thermal motion. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.
- Data Processing: The intensities and positions of the diffracted X-rays are measured and processed to determine the unit cell dimensions and space group of the crystal.

- Structure Solution and Refinement: Computational methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

Visualizing the Mechanism of Action and Experimental Workflow

Mechanism of Action of Macrolide Antibiotics

Lexithromycin, like other macrolide antibiotics, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for the nascent polypeptide chain and thereby halting protein elongation.[2][3][4]

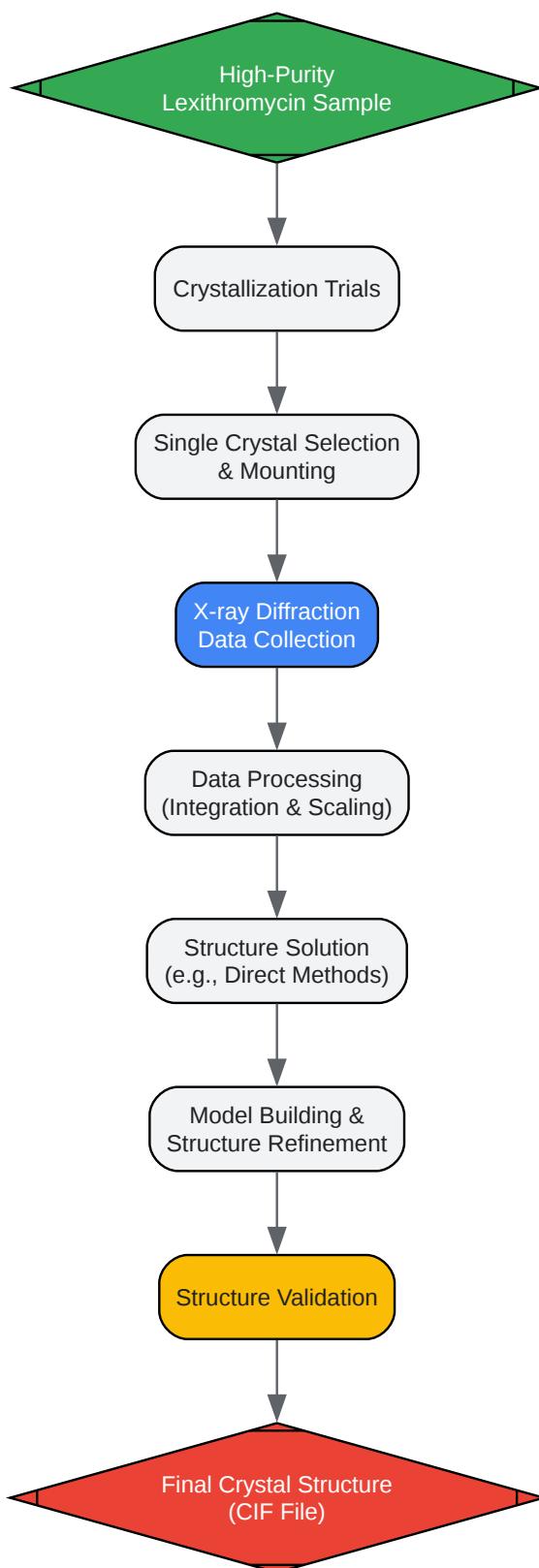


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Caption: Inhibition of bacterial protein synthesis by **Lexithromycin**.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a molecule like **Lexithromycin** is a systematic workflow involving several key stages, from sample preparation to final structure validation.



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Caption: A generalized workflow for X-ray crystallography.

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